ethyl 4-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
Description
Compound ID: G420-0117
Molecular Formula: C24H22N4O3S
Molecular Weight: 446.53 g/mol
Key Features:
- Core Structure: Pyrazolo[1,5-a]pyrazine scaffold with a 4-methylphenyl substituent at position 2 and a sulfanyl acetamido-benzoate moiety at position 4 .
- Physicochemical Properties: logP: 4.8677 (high lipophilicity) logD: 4.8676 Hydrogen Bond Acceptors/Donors: 8 acceptors, 1 donor Polar Surface Area: 63.65 Ų .
- Stereochemistry: Achiral, simplifying synthetic and pharmacokinetic profiles .
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-3-31-24(30)18-8-10-19(11-9-18)26-22(29)15-32-23-21-14-20(27-28(21)13-12-25-23)17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCQCTKCAOINIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Methyl 2-(2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0138)
Molecular Formula : C23H20N4O3S
Molecular Weight : 432.5 g/mol
Key Differences :
- Ester Group : Methyl ester (vs. ethyl in G420-0117), reducing molecular weight by ~14 g/mol.
- Substitution Position : Benzoate substituent at position 2 (vs. position 4 in G420-0117), altering spatial orientation and hydrogen-bonding patterns.
- Physicochemical Properties :
Ethyl 4-(2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0609)
Molecular Formula : C25H24N4O3S
Molecular Weight : 460.55 g/mol
Key Differences :
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Molecular Formula : C28H23N5O3S
Key Differences :
- Substituents: Methoxyphenyl at pyrazolo-pyrazine and phenoxyphenyl at acetamide.
- Implications: The methoxy group may enhance solubility compared to methyl/ethyl analogs, while the phenoxy group could modulate target selectivity .
Pyrazolo[1,5-a]pyrazine Derivatives with Triazolo Moieties
Example: Compounds from and incorporate triazolo or chromenone groups. Key Differences:
- Structural Complexity: Chromenone-containing analogs () exhibit higher molecular weights (>580 g/mol) and fluorinated substituents, which enhance target affinity but complicate synthesis .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Lipophilicity Trends : Ethyl/methyl ester variations and substituent bulk (methyl vs. ethyl) directly correlate with logP values, impacting bioavailability and blood-brain barrier penetration .
- Synthetic Flexibility: The pyrazolo[1,5-a]pyrazine core allows modular substitution (e.g., sulfanyl acetamido, methoxy, phenoxy), enabling optimization for specific targets .
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